INY-03-041

Description

Properties

Molecular Formula |

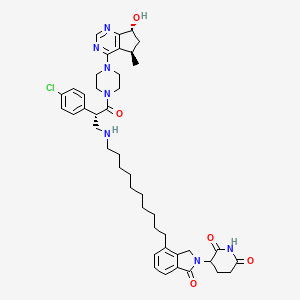

C44H56ClN7O5 |

|---|---|

Molecular Weight |

798.4 g/mol |

IUPAC Name |

3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C44H56ClN7O5/c1-29-25-37(53)40-39(29)41(48-28-47-40)50-21-23-51(24-22-50)43(56)34(31-14-16-32(45)17-15-31)26-46-20-9-7-5-3-2-4-6-8-11-30-12-10-13-33-35(30)27-52(44(33)57)36-18-19-38(54)49-42(36)55/h10,12-17,28-29,34,36-37,46,53H,2-9,11,18-27H2,1H3,(H,49,54,55)/t29-,34-,36?,37-/m1/s1 |

InChI Key |

GQGZWBDNMCIYSF-OZDCPDTESA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

INY-03-041 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of INY-03-041

Abstract

This compound is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the serine/threonine kinase AKT (also known as protein kinase B). As a pan-AKT degrader, it targets all three isoforms of AKT (AKT1, AKT2, and AKT3), which are central nodes in the frequently dysregulated PI3K/AKT/mTOR signaling pathway implicated in numerous human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular composition, its targeted protein degradation pathway, and its effects on cancer cells. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this novel therapeutic agent.

Core Mechanism of Action

This compound is a heterobifunctional molecule that functions as a PROTAC. It is composed of two key moieties joined by a chemical linker:

-

A high-affinity ligand for AKT: This is derived from the ATP-competitive pan-AKT inhibitor Ipatasertib (also known as GDC-0068).[1][2]

-

An E3 ubiquitin ligase-recruiting ligand: This is derived from Lenalidomide, which binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]

The mechanism of action of this compound involves the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to both an AKT protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The recruitment of CRBN to AKT facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AKT protein.

-

Proteasomal Degradation: The polyubiquitinated AKT protein is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in the total cellular levels of AKT.

This degradation-based approach offers a distinct pharmacological profile compared to traditional inhibition, resulting in a prolonged duration of action and potentially overcoming inhibitor resistance mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| AKT1 | 2.0 |

| AKT2 | 6.8 |

| AKT3 | 3.5 |

Data represents the half-maximal inhibitory concentration (IC50) from in vitro kinase assays.[1][2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GR50 (nM) |

| ZR-75-1 | Breast Cancer | 16 |

| T47D | Breast Cancer | Not Reported |

| LNCaP | Prostate Cancer | Not Reported |

| MCF-7 | Breast Cancer | Not Reported |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not Reported |

| HCC1937 | Breast Cancer | Not Reported |

GR50 represents the concentration at which the growth rate is inhibited by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for AKT Degradation

This protocol is used to assess the dose- and time-dependent degradation of AKT isoforms upon treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, T47D)

-

This compound, GDC-0068 (as a control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against AKT1, AKT2, AKT3, pan-AKT, pPRAS40, pGSK3β, pS6, and a loading control (e.g., Vinculin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10-1000 nM) for different time points (e.g., 0-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Cell Viability Assay

This protocol is used to determine the anti-proliferative effects of this compound.

Materials:

-

Cancer cell lines

-

This compound, GDC-0068, and a non-CRBN binding control (e.g., INY-03-112)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® or MTT)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of the compounds for a specified duration (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the GR50 values by fitting the dose-response curves.

Compound Washout Experiment

This protocol is used to assess the duration of AKT degradation and downstream signaling inhibition after the removal of this compound.

Materials:

-

Cancer cell lines

-

This compound and GDC-0068

-

Culture medium

Procedure:

-

Initial Treatment: Treat cells with the compounds (e.g., 250 nM of this compound or GDC-0068) for a specific period (e.g., 12 hours).

-

Compound Washout: Remove the compound-containing medium, wash the cells with fresh medium, and then add fresh medium without the compounds.

-

Time-Course Analysis: Harvest cell lysates at various time points after washout (e.g., 0, 24, 48, 72, 96 hours).

-

Western Blot Analysis: Analyze the levels of AKT and downstream signaling proteins by Western blotting as described in Protocol 3.1.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

References

INY-03-041: A Technical Guide to a Potent and Selective Pan-AKT Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-03-041 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the serine/threonine kinase AKT. As a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer, AKT represents a critical therapeutic target. This compound offers a novel therapeutic modality by inducing the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to a sustained inhibition of downstream signaling and potent anti-proliferative effects. This technical guide provides an in-depth overview of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule that consists of the ATP-competitive pan-AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. By simultaneously binding to both AKT and CRBN, this compound brings the E3 ligase into close proximity with AKT, leading to the ubiquitination and subsequent proteasomal degradation of the kinase[4]. This event-driven pharmacology distinguishes it from traditional small-molecule inhibitors, offering the potential for more durable and profound pathway inhibition.

The degradation of AKT by this compound has been shown to be dependent on the proteasome, neddylation, and the presence of CRBN[4]. Notably, the pharmacological effects of this compound-induced degradation are sustained for an extended period, even after the compound has been removed, suggesting a slow re-synthesis rate of AKT[1][4]. This prolonged action offers a potential advantage over reversible inhibitors.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and anti-proliferative activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| AKT1 | 2.0[1][2][3] |

| AKT2 | 6.8[1][2][3] |

| AKT3 | 3.5[1][2][3] |

| S6K1 | 37.3[1][2] |

| PKG1 | 33.2[1][2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GR50 (nM) |

| ZR-75-1 | Breast Cancer | 16[1] |

| T47D | Breast Cancer | 229 |

| LNCaP | Prostate Cancer | Not explicitly stated, but potent |

| MCF-7 | Breast Cancer | Not explicitly stated, but potent |

| MDA-MB-468 | Triple-Negative Breast Cancer | Less sensitive than ZR-75-1 |

| HCC1937 | Triple-Negative Breast Cancer | Less sensitive than ZR-75-1 |

Signaling Pathway and Mechanism of Action Diagrams

Figure 1. Mechanism of this compound-induced AKT degradation.

Figure 2. this compound targets the PI3K/AKT signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound, based on methodologies reported in the primary literature.

Cell Culture and Drug Treatment

-

Cell Lines: MDA-MB-468 (triple-negative breast cancer) cells are a commonly used model for studying this compound due to their high expression of all three AKT isoforms. Other cell lines such as T47D, ZR-75-1, LNCaP, and MCF-7 can also be utilized.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM). Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Treatment duration can vary depending on the experiment (e.g., 4, 8, 12, 24, 48, 72, or 96 hours).

Immunoblotting for AKT Degradation

Figure 3. A typical workflow for immunoblotting experiments.

-

Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (GR50 Determination)

-

Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Drug Treatment: After overnight incubation, cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence readings are normalized to vehicle-treated controls. The Growth Rate Inhibition (GR) values are calculated to determine the concentration of the compound that inhibits cell growth by 50% (GR50).

Compound Washout Experiment

-

Initial Treatment: Cells are treated with a specific concentration of this compound (e.g., 250 nM) or a control inhibitor (e.g., GDC-0068) for a defined period (e.g., 12 hours).

-

Washout: The drug-containing medium is removed, and the cells are washed multiple times with fresh, drug-free medium to remove any unbound compound.

-

Continued Culture: The cells are then cultured in drug-free medium for various time points (e.g., 24, 48, 72, and 96 hours).

-

Analysis: At each time point, cells are harvested, and the levels of AKT and downstream signaling proteins (e.g., pPRAS40) are analyzed by immunoblotting to assess the duration of the drug's effect after its removal.

Conclusion

This compound represents a significant advancement in the targeted therapy of AKT-driven cancers. Its unique mechanism of action, inducing the sustained degradation of all AKT isoforms, offers a compelling alternative to traditional kinase inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising PROTAC degrader.

References

- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

INY-03-041: A Pan-AKT Degrader for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. While numerous small molecule inhibitors targeting AKT have been developed, their clinical efficacy has been hampered by issues such as incomplete target inhibition and feedback activation loops. Targeted protein degradation has emerged as a promising alternative strategy. This whitepaper provides a comprehensive technical overview of INY-03-041, a potent and selective pan-AKT degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that leverages the cell's own ubiquitin-proteasome system to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). This document details the mechanism of action, quantitative biochemical and cellular activity, and key experimental protocols for the characterization of this compound, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of AKT proteins. It is composed of three key moieties:

-

An AKT Targeting Ligand: The ATP-competitive pan-AKT inhibitor, GDC-0068 (Ipatasertib), which binds to the kinase domain of AKT1, AKT2, and AKT3.

-

An E3 Ubiquitin Ligase Ligand: Lenalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.

-

A Linker: A chemical linker that connects the AKT inhibitor and the E3 ligase ligand, facilitating the formation of a ternary complex between AKT and CRBN.

By bringing AKT and the CRBN E3 ligase into close proximity, this compound triggers the ubiquitination and subsequent degradation of AKT by the 26S proteasome. This event-driven, catalytic mechanism of action offers several potential advantages over traditional inhibition, including the potential for more profound and durable target suppression.

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway, as illustrated in the diagram below.

Caption: Mechanism of action of this compound as a pan-AKT degrader.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| AKT1 | 2.0 |

| AKT2 | 6.8 |

| AKT3 | 3.5 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Cellular Degradation and Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Key Genetic Features | DC50 (nM) | Dmax (%) | GR50 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN null | ~100-250 | >90 | Not Reported |

| ZR-75-1 | Breast Cancer | PIK3CA mutant | Not Reported | Not Reported | 16 |

| T47D | Breast Cancer | PIK3CA mutant | Not Reported | Not Reported | Not Reported |

| LNCaP | Prostate Cancer | PTEN null | Not Reported | Not Reported | Not Reported |

| MCF-7 | Breast Cancer | PIK3CA mutant | Not Reported | Not Reported | Not Reported |

| HCC1937 | Breast Cancer | PTEN proficient | Not Reported | Not Reported | Not Reported |

DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. GR50 is the concentration required to inhibit 50% of the cell growth rate.

Signaling Pathway

This compound targets a central node in a critical signaling pathway for cell survival and proliferation. The diagram below illustrates the PI3K/AKT pathway and the point of intervention by this compound.

Caption: The PI3K/AKT signaling pathway and the intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Western Blotting for AKT Degradation

This protocol is designed to assess the dose- and time-dependent degradation of AKT isoforms upon treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Caption: Experimental workflow for Western Blotting analysis.

Cell Viability (MTS) Assay

This protocol is used to determine the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GR50 value.

Immunoprecipitation (IP) for Ternary Complex Formation

This protocol can be adapted to demonstrate the this compound-dependent interaction between AKT and CRBN.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton-based) with protease and phosphatase inhibitors

-

Antibodies for immunoprecipitation (e.g., anti-AKT or anti-CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents (as described in section 5.1)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluates by western blotting using antibodies against the interaction partners (e.g., blot for CRBN if AKT was immunoprecipitated, and vice versa).

Conclusion

This compound represents a significant advancement in the targeted therapy of AKT-driven cancers. As a pan-AKT degrader, it offers a distinct and potentially more efficacious mechanism of action compared to traditional small molecule inhibitors. The data presented in this whitepaper highlight its potency and selectivity in degrading all three AKT isoforms, leading to enhanced anti-proliferative effects in cancer cell lines. The detailed experimental protocols provided herein will serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other targeted protein degraders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and clinical utility of this promising new agent.

The Role of INY-03-041 in the PI3K/AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][2][3] While small molecule inhibitors targeting AKT have been developed, they have not consistently produced robust and lasting therapeutic responses in clinical trials.[1] This has spurred the development of alternative therapeutic strategies, such as targeted protein degradation.

This technical guide provides an in-depth overview of INY-03-041, a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][4] By harnessing the cell's natural protein disposal machinery, this compound offers a novel approach to inhibit the PI3K/AKT pathway, demonstrating prolonged downstream signaling inhibition and enhanced anti-proliferative effects compared to traditional inhibitors.[1]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that consists of the ATP-competitive pan-AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][4][5] This dual-binding capability allows this compound to act as a molecular bridge, bringing AKT into close proximity with the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the polyubiquitination of AKT, marking it for degradation by the 26S proteasome.[1]

The degradation of AKT by this compound is dependent on the formation of a ternary complex between AKT, this compound, and CRBN.[6] This is evidenced by the "hook effect," where at higher concentrations, the degradation of AKT is diminished due to the formation of binary complexes (this compound-AKT and this compound-CRBN) that cannot form a productive ternary complex.[6] Furthermore, the degradation is confirmed to be dependent on the ubiquitin-proteasome system, as co-treatment with a proteasome inhibitor (bortezomib) or a NEDD8-activating enzyme inhibitor (MLN-4924) prevents the destabilization of AKT.[1]

Caption: PI3K/AKT signaling and the mechanism of this compound-mediated AKT degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory activity, anti-proliferative effects in various cancer cell lines, and degradation potency.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

| Compound | AKT1 | AKT2 | AKT3 | S6K1 | PKG1 |

| This compound | 2.0[1][4] | 6.8[1][4] | 3.5[1][4] | 37.3[1][7] | 33.2[1][7] |

| GDC-0068 | 5[1] | 18[1] | 8[1] | - | - |

Table 2: Anti-proliferative Activity (GR50, nM) in Cancer Cell Lines

| Cell Line | This compound | GDC-0068 |

| ZR-75-1 | 16[1][7] | 229[1][7] |

| T47D | Potent[1] | - |

| LNCaP | Potent[1] | - |

| MCF-7 | Potent[1] | - |

| MDA-MB-468 | Less Sensitive[1][7] | Less Sensitive[1][7] |

| HCC1937 | Less Sensitive[1][7] | Less Sensitive[1][7] |

Table 3: AKT Degradation in MDA-MB-468 Cells

| Parameter | Value |

| Treatment Duration for Dose-Response | 12 hours[6] |

| Concentration for Maximal Degradation | 100 - 250 nM[4][6] |

| Onset of Partial Degradation (250 nM) | Within 4 hours[4] |

| Progressive Degradation (250 nM) | Out to 24 hours[4] |

| Sustained Degradation Post-Washout (250 nM, 12h treatment) | Up to 96 hours[1][4][7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Culture and Reagents

Cancer cell lines such as MDA-MB-468, T47D, and ZR-75-1 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. This compound, GDC-0068, bortezomib, and MLN-4924 are dissolved in DMSO to create stock solutions and diluted in culture media for experiments.

Immunoblotting for AKT Degradation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10-1000 nM) or a fixed concentration (e.g., 250 nM) for different time points (e.g., 0, 4, 8, 12, 24 hours).[4]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against AKT1, AKT2, AKT3, pan-AKT, p-PRAS40, and a loading control (e.g., Vinculin).[1]

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A simplified workflow for immunoblotting experiments.

Cell Proliferation Assay (GR50 Determination)

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound, GDC-0068, or control compounds for 72 hours.[7]

-

Cell Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence readings to DMSO-treated controls and calculate the growth rate inhibition (GR) values. The GR50, the concentration at which the growth rate is inhibited by 50%, is then determined by fitting the data to a dose-response curve.[1]

Compound Washout Experiment

-

Cell Treatment: Treat cells with 250 nM of this compound or GDC-0068 for 12 hours.[1][7]

-

Compound Washout: After 12 hours, remove the compound-containing media, wash the cells twice with fresh media, and then incubate them in compound-free media.

-

Time-Course Analysis: Harvest cell lysates at various time points after washout (e.g., 0, 24, 48, 72, 96 hours).[1][7]

-

Immunoblot Analysis: Analyze the levels of AKT and downstream signaling proteins (e.g., p-PRAS40) by immunoblotting as described above to assess the duration of the pharmacological effect.[1][7]

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers with a dysregulated PI3K/AKT signaling pathway. As a pan-AKT degrader, it not only inhibits AKT activity but also removes the protein entirely, leading to a more potent and sustained inhibition of downstream signaling compared to its parent inhibitor, GDC-0068.[1] The enhanced anti-proliferative effects and the prolonged duration of action highlight the potential advantages of targeted protein degradation as a therapeutic strategy.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. biorxiv.org [biorxiv.org]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | AKT PROTAC | Probechem Biochemicals [probechem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

INY-03-041: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel AKT Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The PI3K/AKT signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. While several small molecule inhibitors targeting AKT have been developed, their clinical efficacy has been limited by modest and non-durable responses. This has spurred the exploration of alternative therapeutic modalities. This whitepaper provides an in-depth technical guide on the discovery and preclinical development of INY-03-041, a potent and highly selective pan-AKT degrader. This compound is a proteolysis-targeting chimera (PROTAC) that leverages the cell's natural protein disposal machinery to eliminate AKT proteins, offering a distinct and potentially more durable mechanism of action compared to traditional inhibitors. This document details the design, mechanism of action, in vitro efficacy, and the experimental protocols utilized in the characterization of this compound, providing a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction to this compound

This compound is a first-in-class heterobifunctional degrader designed to specifically target and eliminate all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2][3]. It was developed as an alternative strategy to overcome the limitations of conventional AKT inhibitors[1][2]. This compound is a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The design of this compound is based on the conjugation of the potent ATP-competitive pan-AKT inhibitor, Ipatasertib (also known as GDC-0068), with Lenalidomide, a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase[1]. This strategic design allows this compound to act as a molecular bridge, facilitating the targeted degradation of AKT.

Mechanism of Action: Targeted Protein Degradation

This compound functions by co-opting the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. The mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: this compound, with its two distinct functional ends, simultaneously binds to both the target protein (AKT) and the E3 ubiquitin ligase, Cereblon (CRBN), forming a ternary complex[1].

-

Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to AKT, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AKT protein.

-

Proteasomal Degradation: The polyubiquitinated AKT is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides, effectively eliminating AKT from the cell[1].

This degradation-based mechanism offers several potential advantages over traditional inhibition, including the potential for more sustained pathway inhibition even after the compound has been cleared, and the ability to eliminate both the enzymatic and scaffolding functions of the target protein[1][2].

Quantitative Data Summary

In Vitro Potency

This compound demonstrates potent inhibitory activity against all three AKT isoforms, with IC50 values in the low nanomolar range. It also exhibits some off-target activity against other kinases, such as S6K1 and PKG1.

| Target | IC50 (nM) | Reference |

| AKT1 | 2.0 | |

| AKT2 | 6.8 | |

| AKT3 | 3.5 | |

| S6K1 | 37.3 | |

| PKG1 | 33.2 | |

| Table 1: In Vitro Inhibitory Potency of this compound. |

Anti-proliferative Activity

The anti-proliferative effects of this compound were evaluated in a panel of cancer cell lines and compared to its parent inhibitor, GDC-0068. The growth rate inhibition (GR) metric, GR50, was used to quantify drug potency.

| Cell Line | This compound GR50 (nM) | GDC-0068 GR50 (nM) | Fold Increase in Potency |

| ZR-75-1 | 16 | 229 | 14.3 |

| T47D | 34 | 208 | 6.1 |

| LNCaP | 45 | 167 | 3.7 |

| MCF-7 | 68 | 256 | 3.8 |

| MDA-MB-468 | 104 | 435 | 4.2 |

| HCC1937 | 156 | 512 | 3.3 |

| Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: MDA-MB-468, ZR-75-1, T47D, LNCaP, MCF-7, and HCC1937 cells were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Compounds: this compound and GDC-0068 were synthesized in-house or obtained from commercial vendors. Compounds were dissolved in DMSO to create stock solutions.

Western Blotting

This protocol was used to assess the degradation of AKT isoforms and the modulation of downstream signaling proteins.

-

Cell Lysis: Cells were seeded in 6-well plates and treated with various concentrations of this compound or GDC-0068 for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on 4-12% Bis-Tris gels and transferred to polyvinylidene difluoride (PVDF) membranes.

-

Immunoblotting: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies overnight at 4°C. The following primary antibodies were used: anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti-phospho-PRAS40 (Thr246), anti-PRAS40, and anti-Vinculin (as a loading control).

-

Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (GR50 Determination)

This assay was performed to determine the anti-proliferative effects of this compound.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with a range of concentrations of this compound, GDC-0068, or DMSO as a vehicle control. A separate plate was prepared for each time point to determine the cell count at the time of drug addition (time zero).

-

Incubation: Cells were incubated for 72 hours.

-

Cell Viability Measurement: Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings were normalized to the time-zero plate to calculate the growth rate inhibition (GR) values. GR50 values were determined by fitting the GR values to a sigmoidal dose-response curve using GraphPad Prism software.

Preclinical Findings and Future Directions

The preclinical data for this compound are highly promising. The compound demonstrates potent and selective degradation of all three AKT isoforms, leading to enhanced anti-proliferative effects in various cancer cell lines compared to its parent inhibitor, GDC-0068[1][2]. A key finding is the sustained degradation of AKT and prolonged inhibition of downstream signaling for up to 96 hours after compound washout, suggesting a durable pharmacological effect that is a significant advantage of the degrader approach[1][2].

As of the date of this whitepaper, there is no publicly available information on the clinical development of this compound. Future research will likely focus on in vivo efficacy studies in animal models of cancer to assess its therapeutic potential, as well as detailed pharmacokinetic and pharmacodynamic studies to establish a suitable dosing regimen for potential clinical trials.

Conclusion

This compound represents a significant advancement in the targeting of the PI3K/AKT pathway. As a potent and selective pan-AKT degrader, it offers a novel therapeutic strategy with the potential for more durable and profound anti-cancer activity compared to traditional inhibitors. The detailed preclinical characterization summarized in this whitepaper provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent for a range of human cancers with aberrant AKT signaling. The experimental protocols detailed herein serve as a valuable resource for researchers working to further understand and develop this promising new class of targeted therapies.

References

- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Discovery of an AKT Degrader With Prolonged [research.amanote.com]

An In-depth Technical Guide to the Core Components of INY-03-041: Ipatasertib and Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 is a novel, potent, and highly selective proteolysis-targeting chimera (PROTAC) designed as a pan-AKT degrader. It is composed of two key bioactive molecules: Ipatasertib, a pan-Akt inhibitor, and Lenalidomide, an immunomodulatory agent that recruits the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN). By linking these two molecules, this compound harnesses the cell's natural protein disposal system to specifically target and degrade all three isoforms of the AKT protein, a central node in a signaling pathway frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the core components of this compound, their mechanisms of action, and the preclinical and clinical data that underscore their therapeutic potential.

Core Components of this compound

Ipatasertib: The AKT Targeting Moiety

Ipatasertib (also known as GDC-0068) is an orally bioavailable, ATP-competitive small molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers and is associated with tumorigenesis and resistance to therapy.[1][2][3] Ipatasertib binds to the ATP-binding pocket of AKT, preventing its activation and subsequent downstream signaling.[4][5]

Chemical Structure of Ipatasertib:

Lenalidomide: The E3 Ligase Recruiting Moiety

Lenalidomide is an immunomodulatory drug with a multi-faceted mechanism of action. It is an analog of thalidomide with enhanced potency and a better safety profile.[7][8] Lenalidomide exerts its effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[8][9][10] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] This targeted protein degradation is central to its anti-myeloma and immunomodulatory activities.[9] Lenalidomide also exhibits anti-angiogenic and anti-inflammatory properties.[9]

Chemical Structure of Lenalidomide:

Mechanism of Action of this compound: A PROTAC Approach

This compound functions as a PROTAC, a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity to induce the degradation of the target protein. In the case of this compound, the Ipatasertib component binds to AKT, while the Lenalidomide moiety recruits the Cereblon E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to AKT, marking it for degradation by the proteasome. This degradation-based approach offers a potential advantage over simple inhibition, as it can lead to a more sustained and profound suppression of the target protein's activity.[12]

Quantitative Data

Preclinical Data of this compound

| Parameter | Value | Cell Line | Reference |

| AKT1 IC₅₀ | 2.0 nM | - | [13][14] |

| AKT2 IC₅₀ | 6.8 nM | - | [13][14] |

| AKT3 IC₅₀ | 3.5 nM | - | [13][14] |

| S6K1 IC₅₀ | 37.3 nM | - | [13][14] |

| PKG1 IC₅₀ | 33.2 nM | - | [13][14] |

| AKT Degradation | Potent degradation of all three AKT isoforms observed at 100-250 nM after 12h treatment. | MDA-MB-468 | [13][14] |

| Sustained Effect | Promotes sustained AKT degradation and inhibition of downstream signaling for up to 96h after compound washout (250 nM, 12h). | - | [13] |

Clinical Trial Data for Ipatasertib (in Combination Therapies)

| Trial | Cancer Type | Combination | Primary Endpoint | Result | Reference |

| IPATential150 | Metastatic Castration-Resistant Prostate Cancer (PTEN-loss) | Ipatasertib + Abiraterone | Radiographic Progression-Free Survival (rPFS) | Median rPFS: 18.5 months (Ipatasertib arm) vs. 16.5 months (placebo arm) | |

| LOTUS (Phase II) | Metastatic Triple-Negative Breast Cancer | Ipatasertib + Paclitaxel | Progression-Free Survival (PFS) | Median PFS: 6.2 months (Ipatasertib arm) vs. 4.9 months (placebo arm) | [3] |

| IPATunity130 (Phase III) | PIK3CA/AKT1/PTEN-altered advanced TNBC | Ipatasertib + Paclitaxel | Progression-Free Survival (PFS) | No significant improvement in PFS. | [15] |

Clinical Trial Data for Lenalidomide

| Trial | Cancer Type | Combination | Primary Endpoint | Result | Reference |

| FIRST (Phase III) | Newly Diagnosed Multiple Myeloma (transplant-ineligible) | Lenalidomide + Dexamethasone | Progression-Free Survival (PFS) | Superior PFS compared to melphalan, prednisone, and thalidomide (MPT). | [7] |

| Multiple Trials | Multiple Myeloma | Various combinations | Overall Survival, Time to Progression | Established as a cornerstone of therapy in both newly diagnosed and relapsed/refractory settings. | [9][16] |

Experimental Protocols

Ipatasertib: Western Blotting for AKT Pathway Inhibition

Objective: To assess the inhibitory effect of Ipatasertib on the phosphorylation of AKT and its downstream targets.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and then treated with varying concentrations of Ipatasertib or a vehicle control for a specified duration.

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated downstream targets (e.g., p-PRAS40, p-S6), and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Lenalidomide: Cereblon Binding Assay

Objective: To determine the binding affinity of Lenalidomide to the Cereblon E3 ligase complex.

Methodology:

-

Reagents: Purified recombinant human Cereblon/DDB1 complex and a fluorescently labeled probe that binds to Cereblon (e.g., Bodipy-thalidomide) are required.

-

Assay Principle: This is a competitive binding assay based on fluorescence polarization (FP). The binding of the fluorescent probe to the large Cereblon complex results in a high FP signal. When an unlabeled competitor like Lenalidomide is added, it displaces the probe, leading to a decrease in the FP signal.

-

Procedure:

-

The Cereblon/DDB1 complex is incubated with the fluorescent probe.

-

Increasing concentrations of Lenalidomide are added to the mixture.

-

The fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis: The IC₅₀ value, representing the concentration of Lenalidomide required to displace 50% of the bound probe, is calculated to determine its binding affinity.

This compound: PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To confirm the degradation of AKT protein induced by this compound.

Methodology:

-

Cell Treatment: Cancer cells are treated with increasing concentrations of this compound for various time points.

-

Protein Extraction and Quantification: As described in the Ipatasertib Western blotting protocol.

-

Western Blot Analysis: The levels of total AKT1, AKT2, and AKT3 proteins are assessed by Western blotting. A loading control is used to ensure equal protein loading.

-

Data Analysis: The intensity of the AKT protein bands is quantified and normalized to the loading control to determine the extent of degradation at different concentrations and time points.

Mandatory Visualizations

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.

Caption: Mechanism of action of Lenalidomide via Cereblon-mediated protein degradation.

Caption: The PROTAC mechanism of this compound leading to AKT degradation.

References

- 1. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. targetedonc.com [targetedonc.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ipatasertib Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial - The ASCO Post [ascopost.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Facebook [cancer.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 13. Lenalidomide, and Dexamethasone With or Without Daratumumab in Treating Patients With High-Risk Smoldering Myeloma | Fred Hutchinson Cancer Center [fredhutch.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. sparkcures.com [sparkcures.com]

INY-03-041: A Technical Guide to its AKT Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of INY-03-041, a potent, PROTAC-based pan-AKT degrader. The document outlines the quantitative biochemical affinity of this compound for the three AKT isoforms—AKT1, AKT2, and AKT3—details the experimental methodologies used for this determination, and visualizes key pathways and workflows.

Biochemical Selectivity and Potency

This compound is a heterobifunctional degrader that links the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of AKT proteins.[1][2][3] Biochemical assays have demonstrated that this compound is a potent pan-AKT inhibitor, with comparable inhibitory activity against all three AKT isoforms.[1][4]

The inhibitory activity of this compound was determined using a fluorescence resonance energy transfer (FRET)-based assay.[1][4][5] The half-maximal inhibitory concentrations (IC50) reveal nanomolar potency against each isoform, indicating that this compound effectively inhibits AKT1, AKT2, and AKT3.

Table 1: Biochemical Inhibition of AKT Isoforms by this compound

| Isoform | IC50 (nM) |

| AKT1 | 2.0[1][2][4] |

| AKT2 | 6.8[1][2][4] |

| AKT3 | 3.5[1][2][4] |

In addition to its activity against AKT isoforms, the broader kinase selectivity of this compound was assessed against a panel of 468 kinases using the KINOMEscan technology.[1][4] The results indicated a similar selectivity profile to its parent inhibitor, GDC-0068.[1][4] While potent in vitro inhibition of known GDC-0068 off-targets S6K1 (IC50 = 37.3 nM) and PKG1 (IC50 = 33.2 nM) was observed, cellular studies did not show degradation of these kinases.[4][5]

Experimental Protocols

Biochemical Kinase Inhibition Assay (FRET-based)

The determination of the IC50 values for this compound against AKT1, AKT2, and AKT3 was performed using a commercially available fluorescence resonance energy transfer (FRET)-based assay (Invitrogen, Z'-Lyte).[1][4]

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a FRET-peptide substrate. The kinase transfers the gamma-phosphate from ATP to a serine or threonine residue on the substrate. This phosphorylation event prevents a site-specific protease from cleaving the substrate. The uncleaved, phosphorylated substrate results in a high FRET signal, while the cleaved, unphosphorylated substrate yields a low FRET signal. The degree of inhibition is proportional to the FRET signal.

General Protocol:

-

Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, ATP, FRET-peptide substrate specific for AKT, and the test compound (this compound) at various concentrations.

-

Reaction Setup: The kinase, peptide substrate, and varying concentrations of this compound are incubated together in a microplate well.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Development: A development reagent containing a site-specific protease is added to the wells. The protease cleaves only the unphosphorylated substrate.

-

Detection: The fluorescence is measured at two wavelengths (emission and excitation) to determine the FRET ratio.

-

Data Analysis: The FRET ratios are plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Signaling Pathway and Experimental Workflow

AKT Signaling Pathway

The PI3K/AKT signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many cancers.

Caption: Simplified PI3K/AKT signaling pathway.

Experimental Workflow for Determining AKT Degrader Activity

The following diagram illustrates the typical workflow to characterize a PROTAC-based AKT degrader like this compound.

Caption: Workflow for characterizing this compound.

In cellular contexts, such as the triple-negative breast cancer cell line MDA-MB-468, this compound induces potent, dose-dependent degradation of all three AKT isoforms.[1][4] This degradation is sustained, leading to prolonged inhibition of downstream signaling pathways.[1][6] The anti-proliferative effects of this compound have been shown to be more potent than its parent inhibitor, GDC-0068, highlighting the potential advantages of a degradation-based therapeutic strategy.[1][4]

References

- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | AKT PROTAC | Probechem Biochemicals [probechem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effect of INY-03-041 on Downstream AKT Targets

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism. Its hyperactivation is one of the most frequent molecular perturbations in human cancers, making AKT a prime therapeutic target.[1][2] While small-molecule inhibitors of AKT have been developed, they have not yet yielded robust, long-lasting therapeutic responses in clinical settings.[1][3] An alternative and potentially more advantageous strategy is the targeted degradation of the AKT protein. This guide provides a comprehensive technical overview of INY-03-041, a potent, selective, pan-AKT degrader. We will delve into its mechanism of action, its quantitative effects on AKT and downstream signaling molecules, and provide detailed experimental protocols for its characterization.

Introduction to this compound: A PROTAC-based AKT Degrader

This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is engineered to specifically induce the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] The molecule consists of two key components joined by a linker:

-

An AKT Binding Moiety: The ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068).[1][3][4]

-

An E3 Ligase Ligand: Lenalidomide, which recruits the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][4][5]

By simultaneously binding to both AKT and CRBN, this compound forms a ternary complex that brings the E3 ligase machinery into close proximity with AKT, leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AKT protein molecules.

Quantitative Data Presentation

The efficacy of this compound has been characterized through various in vitro assays, demonstrating its high potency for both inhibiting and degrading AKT isoforms, which translates to superior anti-proliferative effects compared to its parent inhibitor.

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against AKT isoforms and key off-target kinases. The data highlights the molecule's potent and relatively selective activity for the AKT family.

| Target Kinase | IC₅₀ (nM) | Reference |

| AKT1 | 2.0 | [4][6] |

| AKT2 | 6.8 | [4][6] |

| AKT3 | 3.5 | [4][6] |

| S6K1 | 37.3 | [1][4][6] |

| PKG1 | 33.2 | [1][4][6] |

Table 2: Cellular Degradation and Anti-Proliferative Activity

This compound induces potent, dose-dependent degradation of all three AKT isoforms in cancer cell lines.[4][6] This degradation leads to enhanced anti-proliferative effects compared to the parent inhibitor, GDC-0068.[1]

| Cell Line | Activity Metric | This compound Value | GDC-0068 Value | Key Pathway Mutation | Reference |

| MDA-MB-468 | Max Degradation Conc. | 100 - 250 nM | N/A | PTEN Loss | [4][6] |

| ZR-75-1 | GR₅₀ | 16 nM | 229 nM | PIK3CA Mutant | [1] |

| T47D | GR₅₀ | Potent | Less Potent | PIK3CA Mutant | [1] |

| LNCaP | GR₅₀ | Potent | Less Potent | PTEN Loss | [1] |

| MCF-7 | GR₅₀ | Potent | Less Potent | PIK3CA Mutant | [1] |

| MDA-MB-468 | GR₅₀ | Enhanced Effect | Weaker Effect | PTEN Loss | [1] |

| HCC1937 | GR₅₀ | Enhanced Effect | Weaker Effect | PTEN Loss | [1] |

GR₅₀: The concentration required to achieve a 50% reduction in the growth rate.

Effect on Downstream AKT Signaling

The degradation of AKT protein by this compound leads to a potent and sustained inhibition of downstream signaling pathways. This prolonged effect is a key advantage over traditional inhibitors, where signaling can rebound after the compound is washed out.[1][2][3]

A primary downstream substrate of AKT is PRAS40 (Proline-Rich AKT Substrate 40 kDa). Phosphorylation of PRAS40 by AKT relieves its inhibition of mTORC1, a master regulator of cell growth and protein synthesis. Treatment with this compound significantly reduces the levels of phosphorylated PRAS40 (pPRAS40).[1][2] This inhibition is more potent and durable than that observed with the parent inhibitor GDC-0068.[1] Even after the compound is removed, the degradation of AKT is sustained for up to 96 hours, resulting in a prolonged suppression of pPRAS40 levels.[1][2]

Detailed Experimental Protocols

This section provides standardized protocols for assessing the cellular effects of this compound.

Protocol 1: Western Blot Analysis of AKT Degradation and Downstream Signaling

This protocol details the immunodetection of total AKT, phosphorylated AKT, and phosphorylated downstream targets like pPRAS40.

A. Materials:

-

Cell Line of interest (e.g., MDA-MB-468, T47D)

-

Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

-

This compound (stock solution in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer, PVDF membrane, and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary Antibodies: Anti-AKT1, Anti-AKT2, Anti-AKT3, Anti-pan-AKT, Anti-phospho-PRAS40 (Thr246), Anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL) and imaging system

B. Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for a specified time (e.g., 12, 24, or 48 hours).[1][4]

-

Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well.[7] Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.[7]

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to a 1x final concentration and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBS-T.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system. Analyze band intensities relative to the loading control.

Protocol 2: Cell Viability / Anti-Proliferation Assay

This protocol measures the effect of this compound on cell proliferation and is used to determine metrics like GR₅₀.

A. Materials:

-

Cell Line of interest

-

Complete cell culture medium

-

96-well clear-bottom tissue culture plates

-

This compound (stock solution in DMSO)

-

Cell Viability Reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

-

Microplate reader

B. Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours).[1]

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent).

-

Incubate for an additional 1-4 hours at 37°C.

-

Measure the absorbance (for colorimetric assays) or luminescence at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance/luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (set to 100% viability or 0% growth inhibition).

-

Plot the normalized values against the log of the compound concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the GR₅₀ or IC₅₀ value.

-

Conclusion

This compound represents a significant advancement in the targeted therapy of AKT-driven cancers. As a PROTAC degrader, it not only inhibits AKT kinase activity but eliminates the protein entirely. This mechanism leads to a more potent, profound, and durable suppression of downstream signaling pathways compared to traditional small-molecule inhibitors.[1][2] The sustained degradation of AKT for several days post-washout highlights a key pharmacological advantage that may translate into improved clinical outcomes.[1][3] The data and protocols presented in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and the broader strategy of targeted protein degradation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | AKT PROTAC | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for INY-03-041-Mediated Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 is a potent and highly selective pan-AKT degrader.[1] It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[1][2] this compound is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2][3] By recruiting AKT to the CRBN E3 ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture to study the effects of AKT degradation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| AKT1 | 2.0[1][6] |

| AKT2 | 6.8[1][6] |

| AKT3 | 3.5[1][6] |

| S6K1 | 37.3[4] |

| PKG1 | 33.2[4] |

Table 2: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Pathway Mutation(s) | GR50 (nM) |

| ZR-75-1 | Breast Cancer | PIK3CA mutant | 16[4] |

| T47D | Breast Cancer | PIK3CA mutant | Data not specified |

| LNCaP | Prostate Cancer | PTEN null | Data not specified |

| MCF-7 | Breast Cancer | PIK3CA mutant | Data not specified |

| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN null, PIK3CA wild-type | Data not specified |

| HCC1937 | Breast Cancer | PTEN null | Data not specified |

GR50 is the concentration required to achieve a 50% reduction in the growth rate.

Experimental Protocols

Protocol 1: Assessment of AKT Degradation by Immunoblotting

This protocol details the steps to evaluate the dose- and time-dependent degradation of AKT isoforms in response to this compound treatment.

Materials:

-

Complete cell culture medium

-

This compound (resuspended in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g., Vinculin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment:

-

Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 250, 500, 1000 nM) and a DMSO vehicle control for a fixed time (e.g., 12 or 24 hours).[1][4] Maximal degradation is often observed between 100-250 nM.[4][7] Be aware of a potential "hook effect" at concentrations of 500 nM and greater, where degradation may be diminished.[4][7][8]

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 250 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).[1]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Immunoblotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.

-

Protocol 2: Anti-Proliferation Assay (e.g., using CCK-8 or similar methods)

This protocol is for determining the effect of this compound on cell proliferation.

Materials:

-

Cancer cell lines (e.g., ZR-75-1, MDA-MB-468)[4]

-

96-well plates

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period, typically 72 hours.[4]

-

Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability relative to the vehicle control and determine the GR50 value by plotting a dose-response curve.

Protocol 3: Compound Washout Experiment

This protocol assesses the duration of AKT degradation and downstream signaling inhibition after removal of this compound.

Materials:

-

Same as Protocol 1.

Procedure:

-

Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points post-washout.

-

Treatment: Treat cells with this compound (e.g., 250 nM) or a reversible inhibitor control (e.g., GDC-0068) for a defined period (e.g., 12 hours).[4][5]

-

Washout:

-

Remove the medium containing the compound.

-

Wash the cells twice with warm PBS.

-

Add fresh, compound-free medium.

-

-

Harvesting: Harvest cell lysates at various time points after the washout (e.g., 0, 24, 48, 72, 96 hours).[4][5]

-

Analysis: Perform immunoblotting as described in Protocol 1 to assess the levels of AKT and downstream signaling proteins like phosphorylated PRAS40 (pPRAS40).[4][5]

Mandatory Visualizations

Caption: Mechanism of Action for this compound as an AKT PROTAC degrader.

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Caption: Workflow for assessing AKT degradation via immunoblotting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | AKT PROTAC | Probechem Biochemicals [probechem.com]

- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. glpbio.com [glpbio.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for INY-03-041 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

INY-03-041 is a potent and highly selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It comprises the ATP-competitive AKT inhibitor, Ipatasertib (also known as GDC-0068), linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN).[1][2] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3), leading to a sustained inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.[2] These application notes provide detailed protocols for the use of this compound in cancer cell lines, including methods for assessing AKT degradation, downstream signaling inhibition, and anti-proliferative effects.

Mechanism of Action